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molecular formula C9H14NO3P B8500764 (2-Amino-3-phenylpropyl)phosphonic acid CAS No. 87601-60-3

(2-Amino-3-phenylpropyl)phosphonic acid

Cat. No. B8500764
M. Wt: 215.19 g/mol
InChI Key: CRXXBOZEENXCFJ-UHFFFAOYSA-N
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Patent
US04555506

Procedure details

A mixture of [2-[[(4-methylphenyl)sulfonyl]amino]-3-phenylpropyl]phosphonic acid, diethyl ester (5.9 g., 13.9 mmole), phenol (8.0 g., 85.1 mmole), and 48% aqueous hydrobromic acid (50 ml.) was refluxed for 5.5 hours. The cooled mixture was diluted with water (50 ml.) and washed with ethyl acetate (2×50 ml.). The aqueous phase was evaporated to dryness, taken up in water (30 ml.) and evaporated again. This was repeated twice more. Finally, the residue was taken up in water and applied to an AG50W-X2 (H+ form) column (60 ml. bed volume) and eluted first with water then with 5% pyridine-water. The fractions containing the desired product were combined and evaporated to dryness. The solid residue was triturated with acetonitrile to give 2.55 g of (2-amino-3-phenylpropyl)phosphonic acid as an off-white crystalline solid; m.p. 347° (dec.); Rf (isopropanol/conc. NH4OH/water; 7:2:1)=0.27.
Name
[2-[[(4-methylphenyl)sulfonyl]amino]-3-phenylpropyl]phosphonic acid, diethyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S([NH:11][CH:12]([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:13][P:14](=[O:21])([O:18]CC)[O:15]CC)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br>O>[NH2:11][CH:12]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:13][P:14](=[O:15])([OH:21])[OH:18]

Inputs

Step One
Name
[2-[[(4-methylphenyl)sulfonyl]amino]-3-phenylpropyl]phosphonic acid, diethyl ester
Quantity
5.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC(CP(OCC)(OCC)=O)CC1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5.5 hours
Duration
5.5 h
WASH
Type
WASH
Details
washed with ethyl acetate (2×50 ml.)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated again
WASH
Type
WASH
Details
eluted first with water
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
NC(CP(O)(O)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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